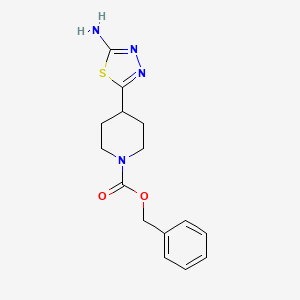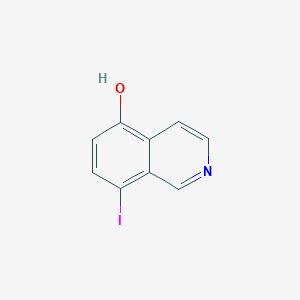
n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride: is an organic compound characterized by the presence of a bromophenyl group and a trifluoroacetimidoyl chloride moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 3-bromophenylamine with trifluoroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as column chromatography, is common to isolate the compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions: n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles.
Addition Reactions: The imidoyl chloride group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone, which facilitates the substitution of the bromine atom.
Addition Reactions: Nucleophiles such as amines or alcohols can react with the imidoyl chloride group under mild conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Addition Reactions: Products include imidoyl derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry: n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of this compound are studied for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity is exploited in the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride involves its interaction with nucleophiles. The imidoyl chloride group is highly reactive and can form covalent bonds with nucleophilic species. This reactivity is utilized in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the bromophenyl group but differs in the presence of a sulfonamide group instead of the trifluoroacetimidoyl chloride moiety.
4-((3-Bromophenyl)amino)-6,7-dimethoxy-N,N,N-trimethyl-quinazoline-2-aminium chloride: This compound also contains a bromophenyl group but is part of a more complex quinazoline structure.
Uniqueness: n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride is unique due to the presence of both a bromophenyl group and a trifluoroacetimidoyl chloride moiety. This combination imparts distinct reactivity and makes it valuable in various synthetic applications.
Propiedades
Fórmula molecular |
C8H4BrClF3N |
|---|---|
Peso molecular |
286.47 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H4BrClF3N/c9-5-2-1-3-6(4-5)14-7(10)8(11,12)13/h1-4H |
Clave InChI |
UTXUEQBKVKSXBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine](/img/structure/B13697546.png)
![9-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13697554.png)
![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B13697564.png)

![Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13697581.png)

![N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine](/img/structure/B13697596.png)


